2-(4-Methyl-1H-imidazol-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylimidazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYJJFZSMLAAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Methylhistamine Mechanism of Action on H4 Receptor

Executive Summary: Redefining the Probe

4-Methylhistamine (4-MeH) represents a pivotal tool in immunopharmacology, historically mischaracterized but now established as a high-affinity, selective agonist for the Histamine H4 Receptor (H4R). While originally synthesized as an H2 receptor agonist, its affinity for H4R (

For researchers, this dual profile presents a critical experimental challenge: 4-MeH is selective, but not specific. In native tissues expressing mixed receptor populations, unmasked H2 activation can confound data. This guide details the molecular mechanism of 4-MeH, the signaling cascades it triggers, and the precise experimental protocols required to isolate and validate H4R-mediated effects.

Molecular Pharmacology & Selectivity Profile[2]

The utility of 4-MeH lies in its ability to stabilize the active conformation of the H4R, a G-protein coupled receptor (GPCR) predominantly expressed on hematopoietic cells (eosinophils, mast cells, T-cells).

Comparative Affinity Data

The following table summarizes the binding profile of 4-MeH across the histamine receptor family. Note the drastic difference in affinity between H4 and the other subtypes.

| Receptor Subtype | G-Protein Coupling | 4-MeH Affinity ( | Selectivity Ratio (vs H4) |

| H4R | 1 (Reference) | ||

| H2R | > 100-fold lower | ||

| H3R | > 20-fold lower | ||

| H1R | Negligible | N/A |

Critical Insight: While the >100-fold selectivity window is robust, high concentrations of 4-MeH (>10

M) used in some assays will activate H2 receptors, leading to-mediated cAMP accumulation—the exact opposite of the H4R signal.

Mechanism of Action: Signaling Cascades

Upon binding to the orthosteric site of H4R, 4-MeH induces a conformational change that promotes the exchange of GDP for GTP on the

Core Signaling Pathways

-

Adenylate Cyclase Inhibition (Primary): The activated

subunit inhibits adenylate cyclase (AC), reducing intracellular cAMP levels. This opposes the -

MAPK/ERK Activation: The

subunits recruit the Ras-Raf-MEK-ERK cascade, leading to transcriptional changes involved in cytokine production (e.g., IL-16). -

Calcium Mobilization & Chemotaxis: The

subunits activate Phospholipase C (PLC), generating

Visualization: H4R Signaling Network

The following diagram illustrates the signal transduction pathways activated by 4-MeH.

Figure 1: 4-MeH induced H4R signaling. Note the bifurcation where G-alpha-i inhibits cAMP while G-beta-gamma drives Calcium and MAPK pathways.

Experimental Protocols & Validation Frameworks

To study 4-MeH effectively, one must employ a "Blockade Logic" to prove that the observed effects are H4-mediated and not artifacts of H2 cross-reactivity.

Protocol A: Functional cAMP Inhibition Assay

Since H4R couples to

-

Objective: Measure the reduction of forskolin-stimulated cAMP.

-

Cell Line: HEK293T transfected with human H4R (or native eosinophils).

Step-by-Step Methodology:

-

Pre-treatment: Incubate cells in serum-free media containing 1 mM IBMX (phosphodiesterase inhibitor) for 30 minutes to prevent cAMP degradation.

-

Stimulation: Add Forskolin (10

M) to all wells to artificially elevate cAMP levels. -

Agonist Addition: Immediately treat with graded concentrations of 4-MeH (

M to -

Specificity Control (Crucial):

-

Set A: 4-MeH only.

-

Set B: 4-MeH + JNJ-7777120 (10

M, Selective H4 Antagonist). -

Set C: 4-MeH + Ranitidine (10

M, Selective H2 Antagonist).

-

-

Incubation: 15–30 minutes at 37°C.

-

Lysis & Detection: Lyse cells and quantify cAMP via TR-FRET or ELISA.

Interpretation:

-

True H4 Signal: 4-MeH reduces forskolin-induced cAMP. This reduction is reversed by JNJ-7777120 but not by Ranitidine.

-

H2 Contamination: If 4-MeH increases cAMP (or fails to decrease it at high doses), H2 receptors are active.

Protocol B: Eosinophil Chemotaxis Assay

This is the "Gold Standard" physiological readout for H4R activity.

-

Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs) from human blood; purify eosinophils via negative magnetic selection.

-

Chamber Setup: Use a modified Boyden chamber (Transwell) with 5

m pore size polycarbonate filters. -

Ligand Loading: Place 4-MeH (100 nM – 1

M) in the bottom chamber.-

Control: Buffer only (Random migration).

-

Positive Control:[2] Eotaxin (CCL11).

-

-

Cell Loading: Add

eosinophils to the top chamber. -

Incubation: 60–90 minutes at 37°C / 5%

. -

Quantification: Count cells in the lower chamber using flow cytometry or hemocytometer.

Visualization: The Validation Logic

Use this logic flow to interpret your experimental data.

Figure 2: Experimental decision tree for validating 4-MeH specificity. Scenario A represents the ideal outcome confirming H4R activation.

Therapeutic Implications & References

Understanding the 4-MeH mechanism is directly translational. H4R is a primary driver of pruritus (itch) and allergic inflammation where H1 antihistamines fail. The mechanism described above (chemotaxis and cytokine release) explains why H4R antagonists (e.g., JNJ-39758979) are in clinical development for atopic dermatitis. Conversely, 4-MeH is used in preclinical models to induce these states to screen for novel therapeutics.

References

-

Lim, H. D., et al. (2005).[3] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist."[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Hofstra, C. L., et al. (2003).[3][5] "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[5][6][7] Journal of Pharmacology and Experimental Therapeutics. Link

-

Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.[8] Link

-

IUPHAR/BPS Guide to Pharmacology. "Histamine H4 Receptor Ligands." Link

-

Schwartz, J. C., et al. (1990).[8] "A third histamine receptor subtype - characterization, localization and functions of the H3-receptor." Agents Actions. (Context on early methylhistamine derivatives). Link

Sources

- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. scispace.com [scispace.com]

- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.tocris.com [resources.tocris.com]

A Technical Guide to 4-Methylhistamine: The Archetypal Selective Histamine H4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylhistamine is a synthetic histamine analog that has become an indispensable pharmacological tool for elucidating the function of the histamine H4 receptor (H4R).[1] Initially explored in the context of other histamine receptors, it was later identified as the first potent and highly selective agonist for the H4R.[2][3] Its ability to specifically activate the H4R, a key receptor in immunomodulation and inflammation, without significantly engaging other histamine subtypes, allows researchers to precisely probe H4R-mediated pathways. This guide provides an in-depth examination of 4-Methylhistamine, covering its pharmacological profile, mechanism of action, applications in preclinical research, and detailed experimental protocols for its use.

Introduction: The Histamine H4 Receptor – A Key Immunomodulator

Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4][5] While the roles of H1R and H2R in allergy and gastric acid secretion are well-established, the more recently discovered H4R has emerged as a critical regulator of the immune system.[4][6]

The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, dendritic cells, and basophils.[1][6][7][8] This specific expression pattern implicates the H4R as a pivotal player in inflammatory and immune responses.[6] Activation of the H4R is known to mediate a range of pro-inflammatory events, such as the chemotaxis of mast cells and eosinophils, upregulation of adhesion molecules, and the release of cytokines and chemokines.[6][7][9][10] Consequently, the H4R is a highly attractive therapeutic target for a variety of inflammatory and autoimmune disorders, including asthma, allergic rhinitis, atopic dermatitis, and pruritus.[6][10] The development of selective ligands, such as 4-Methylhistamine, has been crucial for validating the H4R as a drug target.

4-Methylhistamine: A Profile of a Selective H4R Agonist

4-Methylhistamine, chemically known as 2-(5-methyl-1H-imidazol-4-yl)ethanamine, is a synthetic organic compound and a structural analog of histamine.[1][11] Although it is not a naturally occurring metabolite, its unique structure, featuring a methyl group at the 4-position of the imidazole ring, confers remarkable selectivity for the H4 receptor.[1][12][13]

Initially reported as a selective H2 receptor agonist, this was later revised, and it is now established as the first potent and selective H4R agonist.[1][14] This discovery was a significant milestone, providing the scientific community with a crucial tool to dissect the physiological roles of the H4R from the often-overlapping effects of the other three histamine receptors.[2][15]

Pharmacological Profile: Affinity and Selectivity

The utility of 4-Methylhistamine lies in its potent and highly selective agonist activity at the human H4R. It demonstrates over 100-fold selectivity for the H4R compared to the H1, H2, and H3 receptor subtypes.[1][2][16][17] This selectivity is paramount for experimental integrity, ensuring that observed effects can be confidently attributed to H4R activation.

| Ligand Property | Human H4R | Human H3R | Human H2R | Human H1R |

| Binding Affinity (Kᵢ) | 50 nM | >10,000 nM | >10,000 nM | >10,000 nM |

| Functional Potency (pEC₅₀) | 7.4 | - | - | - |

| Selectivity Fold (vs. H4R) | - | >100-fold | >100-fold | >100,000-fold |

Data compiled from multiple sources.[1][2][16][18] Values are approximate and can vary based on the specific assay conditions.

It is important to note that while highly potent at the human H4R, 4-Methylhistamine shows somewhat lower affinity for rodent H4R orthologs, a critical consideration when designing and interpreting animal studies.[18]

Mechanism of Action: H4R Signaling Pathways

As a GPCR, the H4R transduces extracellular signals into intracellular responses via heterotrimeric G proteins. The H4R primarily couples to Gαi/o proteins.[9] The binding of 4-Methylhistamine stabilizes an active conformation of the receptor, triggering the following canonical signaling cascade:

-

Gαi/o Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][19]

-

Calcium Mobilization : The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7][9][19]

-

MAPK Pathway Activation : Downstream of G protein activation, H4R stimulation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK.[6][7][9]

These signaling events culminate in the characteristic cellular responses associated with H4R activation, such as chemotaxis, cytokine secretion, and changes in cell shape.[10]

Applications in Preclinical Research

4-Methylhistamine is not a therapeutic agent due to its pro-inflammatory actions.[1] Instead, its value lies in its role as a specific chemical probe to investigate H4R biology and to validate the receptor as a therapeutic target for antagonists.

-

In Vitro Applications : It is widely used in cell-based assays to study immune cell function. For example, it induces chemotaxis and shape change in eosinophils, phenomena that can be blocked by H4R antagonists.[10] It also stimulates the release of pro-inflammatory cytokines, such as IL-6, from mast cells.[1][10] These assays are fundamental for screening and characterizing novel H4R antagonists.

-

In Vivo Applications : In animal models, administration of 4-Methylhistamine is used to probe the role of H4R in complex diseases. Studies have shown it can modulate the Th1/Th2 cytokine balance in mice[16][20] and attenuate psoriasis-like skin inflammation.[16][17] Conversely, in an experimental autoimmune encephalomyelitis (EAE) mouse model for multiple sclerosis, 4-Methylhistamine was shown to aggravate disease progression and promote pro-inflammatory signaling, highlighting the detrimental role of H4R activation in this context.[21]

Experimental Protocols & Methodologies

Adherence to rigorous, well-controlled protocols is essential for generating trustworthy and reproducible data. The following are representative methodologies for assessing H4R activation using 4-Methylhistamine.

Protocol 1: In Vitro Calcium Mobilization Assay

This is a primary functional assay to quantify H4R activation through the Gαi/o -> PLC -> Ca²+ pathway.

Objective: To measure the increase in intracellular calcium concentration in H4R-expressing cells following stimulation with 4-Methylhistamine.

Materials:

-

HEK293 cells stably expressing the human H4R (or primary immune cells like eosinophils).

-

4-Methylhistamine dihydrochloride stock solution (e.g., 10 mM in water).

-

Selective H4R antagonist (e.g., JNJ 7777120) for validation.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with kinetic read capability and liquid handling.

Step-by-Step Methodology:

-

Cell Plating: Seed H4R-expressing cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution (prepared in assay buffer). Incubate for 1 hour at 37°C.

-

Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add a final volume of 100 µL of assay buffer to each well.

-

Compound Preparation: Prepare a serial dilution of 4-Methylhistamine in assay buffer at 2x the final desired concentration. For the antagonist control, prepare a 2x concentration of 4-Methylhistamine in the presence of a fixed concentration of the antagonist (e.g., 1 µM JNJ 7777120).

-

Assay Execution: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate. b. Program the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm) kinetically. c. Record a stable baseline fluorescence for 15-30 seconds. d. Using the instrument's liquid handler, add 100 µL of the 2x compound solutions (4-Methylhistamine, antagonist + agonist, or vehicle control) to the respective wells. e. Continue recording the fluorescence signal for at least 2-3 minutes.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the 4-Methylhistamine concentration to generate a dose-response curve and calculate the EC₅₀ value.

Trustworthiness Check: The response to 4-Methylhistamine should be completely or significantly inhibited in the wells pre-treated with the selective H4R antagonist. This confirms the observed calcium flux is mediated specifically by the H4R.

Protocol 2: In Vitro Eosinophil Chemotaxis Assay

Objective: To assess the ability of 4-Methylhistamine to act as a chemoattractant for eosinophils.

Materials:

-

Isolated human or mouse eosinophils.

-

Chemotaxis multi-well plate with a porous membrane insert (e.g., Transwell®, 5 µm pore size).

-

4-Methylhistamine and H4R antagonist (JNJ 7777120).

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

Cell counting solution or flow cytometer.

Step-by-Step Methodology:

-

Compound Addition: Add different concentrations of 4-Methylhistamine (or vehicle control) to the lower chambers of the chemotaxis plate in a final volume of ~600 µL.

-

Cell Preparation: Resuspend the isolated eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Cell Seeding: Place the porous inserts into the wells. Add 100 µL of the cell suspension to the top of each insert.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: a. Carefully remove the inserts. b. Collect the cells that have migrated into the lower chamber. c. Count the migrated cells using a hemocytometer or a flow cytometer.

-

Data Analysis: Plot the number of migrated cells against the concentration of 4-Methylhistamine.

Trustworthiness Check: To validate H4R-specificity, run parallel experiments where the eosinophils are pre-incubated with a selective H4R antagonist before being added to the inserts. The antagonist should significantly reduce the chemotactic response to 4-Methylhistamine.

Synthesis and Formulation

4-Methylhistamine is a synthetic compound not found in nature.[1] Laboratory synthesis often starts from 5-methyl-1H-imidazole-4-carbaldehyde.[1] For research purposes, it is commercially available, typically as a dihydrochloride salt (4-Methylhistamine dihydrochloride).[1][17] This salt form enhances its stability and solubility in aqueous buffers, which is critical for preparing accurate stock solutions for biological experiments.

Limitations and Considerations

-

Species Differences: As noted, the potency of 4-Methylhistamine can differ between human and rodent H4 receptors.[18] Researchers must consider this when translating findings from animal models to human pathophysiology.

-

Off-Target Effects: While highly selective, at supra-pharmacological concentrations (typically well above its EC₅₀ for H4R), 4-Methylhistamine may begin to interact with other histamine receptors.[14] It is crucial to use concentrations relevant to its H4R affinity to ensure specific effects.

-

Research Tool, Not a Drug: It is essential to reiterate that due to its pro-inflammatory effects mediated by H4R activation, 4-Methylhistamine's utility is as a research tool to stimulate the receptor, not as a therapeutic agent to treat disease.

Conclusion

4-Methylhistamine holds a definitive place in the history and future of histamine research. As the first identified potent and selective H4R agonist, it has been instrumental in deconvoluting the complex biology of this immunomodulatory receptor. Its continued use in well-designed in vitro and in vivo studies enables the precise investigation of H4R-mediated pathways, the validation of H4R as a drug target, and the robust screening and characterization of new generations of H4R antagonists with therapeutic potential for a wide range of inflammatory and allergic diseases.

References

- 4-Methylhistamine - Grokipedia.

-

Beermann S, Vauth M, Hein R, Seifert R, Neumann D (2014) Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PLoS ONE 9(9): e107481. [Link]

-

Histamine H4 receptor - Wikipedia. [Link]

-

Canonical signaling pathways related to histamine H1R–H4R receptors... - ResearchGate. [Link]

-

4-Methylhistamine is a potent and selective H 4 R full agonist. A,... - ResearchGate. [Link]

-

Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PMC. [Link]

-

The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - Frontiers. [Link]

-

The histamine H4 receptor: from orphan to the clinic - Frontiers. [Link]

-

The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma. [Link]

-

Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed. [Link]

-

Stimulation of the histamine 4 receptor with 4-methylhistamine modulates the effects of chronic stress on the Th1/Th2 cytokine balance - PubMed. [Link]

-

In vivo studies on histamine catabolism and its inhibition - PubMed. [Link]

-

Molecular and biochemical pharmacology of the histamine H4 receptor - PMC - NIH. [Link]

-

Convenient synthesis of 4-methylhistamine and racemic .alpha.,4-dimethylhistamine and .alpha.,4-dimethylhistidine | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors - MDPI. [Link]

-

Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum. [Link]

-

Methyl derivatives of histamine; interaction with histamine metabolism - PubMed. [Link]

-

The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS. [Link]

-

[PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar. [Link]

-

Profiling of histamine H4 receptor agonists in native human monocytes - PMC - NIH. [Link]

-

4-Methylhistamine | C6H11N3 | CID 37463 - PubChem - NIH. [Link]

-

Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - MDPI. [Link]

-

Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC. [Link]

-

Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract - PMC. [Link]

-

Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - MDPI. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 7. journals.plos.org [journals.plos.org]

- 8. scirp.org [scirp.org]

- 9. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 10. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 11. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. In vivo studies on histamine catabolism and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl derivatives of histamine; interaction with histamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. apexbt.com [apexbt.com]

- 19. researchgate.net [researchgate.net]

- 20. Stimulation of the histamine 4 receptor with 4-methylhistamine modulates the effects of chronic stress on the Th1/Th2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Medicinal Chemistry of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine

The following technical guide is structured to provide a comprehensive analysis of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine for drug development professionals. This document treats the compound not merely as a chemical entity, but as a privileged scaffold and bioisostere with significant utility in fragment-based drug discovery (FBDD), kinase inhibition, and histamine receptor modulation.

A Strategic Guide for Scaffold Utilization in Drug Design

Executive Summary: The "Locked" Histamine Bioisostere

2-(4-Methyl-1H-imidazol-1-yl)ethanamine (hereafter referred to as 4-Me-N-EtIm ) represents a critical structural divergence from classical histamine analogs. Unlike histamine, where the ethylamine chain is attached to the carbon backbone (C4/C5), 4-Me-N-EtIm features the chain attached to the pyrrole-like nitrogen (N1).

This N-substitution fundamentally alters the molecule's electronic and pharmacological profile, making it a valuable tool for:

-

Kinase Inhibitor Design: Serving as a solvent-exposed tail to improve solubility and potency (e.g., in IGF-1R inhibitors).

-

Histamine Receptor Selectivity: Eliminating tautomerism to favor specific receptor subtypes (H3/H4 antagonism).

-

Metabolic Stability: Blocking the primary site of methylation by Histamine N-Methyltransferase (HNMT).

Chemical Biology & Structural Properties

Tautomeric Locking Mechanism

The biological activity of imidazole-containing drugs is often governed by tautomeric equilibrium (

In 4-Me-N-EtIm , the ethylamine group is covalently bonded to N1, locking the imidazole ring into a single tautomeric form. This has two major consequences:

-

Loss of Agonism: It cannot donate a proton at N1, rendering it inactive at receptors requiring proton transfer (e.g., classical H2 activation).

-

Enhanced Basicity: The N3 nitrogen remains a dedicated hydrogen bond acceptor, making it an ideal anchor for metal coordination (e.g., in metalloenzyme active sites) or hydrogen bonding in kinase hinge regions.

Physicochemical Profile

| Property | Value (Predicted/Exp.) | Relevance to Drug Design |

| Molecular Weight | 125.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| pKa (Imidazole N3) | ~7.1 - 7.4 | Physiologically relevant; exists as a mixture of cationic/neutral forms at pH 7.4. |

| pKa (Primary Amine) | ~9.8 - 10.2 | Highly basic; ensures solubility and lysosomal trapping. |

| LogP | ~0.2 (Hydrophilic) | Low lipophilicity requires optimization for BBB penetration. |

| H-Bond Donors | 2 (Primary Amine) | Key for solvent interaction. |

| H-Bond Acceptors | 2 (Imidazole N3, Amine) | Critical for receptor binding. |

Pharmacological Applications[1][2][3]

Kinase Inhibition (The IGF-1R Paradigm)

The most validated application of N-(aminoethyl)imidazoles lies in kinase inhibitor optimization. Research into BMS-536924 analogs demonstrated that replacing hydrophobic side chains with 2-(1H-imidazol-1-yl)ethanamine moieties can significantly improve solubility and metabolic stability without sacrificing potency.

Mechanism of Action: The imidazole ring binds to the ATP-binding pocket or the solvent front , while the ethylamine tail extends into the solvent, forming salt bridges with surface residues (e.g., Asp or Glu). The 4-methyl group in 4-Me-N-EtIm provides an additional hydrophobic contact point (Van der Waals interaction) that unsubstituted imidazoles lack, potentially increasing selectivity for specific kinase isoforms.

Histamine Receptor Modulation (H3/H4 Antagonism)

While N-substituted histamines are poor agonists, they are excellent scaffolds for H3 and H4 receptor antagonists .

-

H3 Receptor: Regulates neurotransmitter release (autoreceptor). Antagonists are sought for cognitive enhancement (Alzheimer's, ADHD).

-

Design Strategy: 4-Me-N-EtIm mimics the "spacer" and "basic head" of the histamine pharmacophore but prevents the receptor conformational change required for activation. It acts as a competitive antagonist or inverse agonist .

Metal Chelation & Metalloenzyme Inhibition

The 1,3-nitrogen spacing (between the amine and the imidazole N3) creates a potent bidentate chelating motif.

-

Target: Copper (Cu) and Zinc (Zn) metalloenzymes (e.g., Superoxide Dismutase, Tyrosinase).

-

Activity: 4-Me-N-EtIm can competitively inhibit these enzymes by chelating the catalytic metal ion. This is relevant for developing anti-melanoma agents (tyrosinase inhibition) or modulating oxidative stress.

Visualization: Mechanism of Action & Synthesis

Signaling Pathway: Kinase Interaction & Metabolic Blockade

The following diagram illustrates how 4-Me-N-EtIm functions as a kinase inhibitor side chain and how its structure prevents classical histamine metabolism.

Caption: 4-Me-N-EtIm acts as a stable kinase ligand and H3 antagonist while resisting HNMT metabolism.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine from 4-methylimidazole. Note: This protocol avoids the formation of the toxic 4-MEI byproduct by using it as a starting material in a controlled alkylation, consuming it fully.

Synthesis Workflow

-

Reagents: 4-Methylimidazole (1.0 eq), N-(2-Bromoethyl)phthalimide (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetonitrile (ACN). -

Step 1 (Alkylation):

-

Dissolve 4-methylimidazole in ACN.

-

Add

and stir at room temperature for 30 min. -

Add N-(2-Bromoethyl)phthalimide dropwise.

-

Reflux for 12 hours.

-

Checkpoint: Monitor TLC for disappearance of 4-methylimidazole.

-

-

Step 2 (Deprotection):

-

Filter salts and evaporate solvent.

-

Resuspend residue in Ethanol.

-

Add Hydrazine Hydrate (3.0 eq) and reflux for 4 hours (Ing-Manske Procedure).

-

-

Step 3 (Purification):

-

Cool, filter off phthalhydrazide precipitate.

-

Acidify filtrate with HCl to precipitate the amine hydrochloride salt.

-

Recrystallize from Ethanol/Ether.

-

Biological Validation (Kinase Binding Assay)

To verify the activity of a drug fragment containing this moiety:

-

Assay: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

-

Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

-

Procedure:

-

Incubate Kinase (5 nM), Eu-Anti-Tag Antibody (2 nM), and Tracer (10-100 nM) with varying concentrations of the 4-Me-N-EtIm derivative.

-

Measure FRET signal at 665 nm (Acceptor) and 615 nm (Donor).

-

Data Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Calculate

. -

Success Criteria: A decrease in FRET signal indicates displacement of the tracer, confirming binding to the ATP pocket.

-

Safety & Toxicology Profile

Warning: While the final product is a pharmaceutical intermediate, the starting material (4-methylimidazole) is a Group 2B carcinogen.

-

Handling: All synthesis must be performed in a fume hood.

-

Toxicity of Product: N-aminoethyl imidazoles are generally skin and eye irritants (Category 2).

-

Metabolic Safety: Unlike 4-methylimidazole, the N-substituted product does not undergo the same metabolic activation pathways leading to lung tumors in murine models, as the reactive N1 site is blocked. However, standard genotoxicity screening (Ames test) is mandatory for any new chemical entity (NCE) incorporating this scaffold.

References

-

Wittman, M. D., et al. (2008). "2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924."[1] Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707.[1] Link

-

Gemkow, M. J., et al. (2009). "Medicinal chemistry of histamine H3 receptor antagonists." Current Topics in Medicinal Chemistry, 9(14), 1216-1246. Link

-

NTP (National Toxicology Program). (2007).[2][3] "Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice." Technical Report Series, 535. Link

-

PubChem. (2025).[4] "Compound Summary: 2-(1H-Imidazol-1-yl)ethanamine." National Library of Medicine. Link

Sources

- 1. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Methylhistamine as a Mechanistic Probe in Allergic Asthma

Executive Summary

4-Methylhistamine (4-MeH) serves as the primary pharmacological agonist for probing the Histamine H4 Receptor (H4R), a G-protein coupled receptor (GPCR) critically involved in immune cell trafficking.[1] In the context of allergic asthma, 4-MeH is not a therapeutic candidate but a validation tool . It is used to induce H4R-specific phenotypes—primarily eosinophil chemotaxis and T-cell activation—to verify the efficacy of novel H4R antagonists (drug candidates).

This guide delineates the molecular pharmacology of 4-MeH, its signal transduction pathways, and the standardized protocols required to utilize it effectively in asthma research.

Molecular Pharmacology & Selectivity Profile[2]

The utility of 4-MeH relies on its binding affinity relative to the other histamine receptor subtypes (H1R, H2R, H3R).[1] While often labeled "selective," it possesses significant cross-reactivity with H2R, a critical variable that must be controlled in experimental designs.

Binding Affinity ( ) and Functional Potency ( )

| Receptor Subtype | Functional Outcome | Selectivity Ratio (vs H4R) | |

| H4R | ~50 nM | Agonist ( | 1:1 |

| H2R | ~1-5 | Weak Agonist | ~100:1 |

| H3R | >10 | Negligible | >200:1 |

| H1R | >10 | Negligible | >200:1 |

Critical Technical Note: Although 4-MeH is >100-fold selective for H4R over H2R, high concentrations (>1

Mechanistic Pathways: The H4R Signaling Cascade

Upon binding to H4R on eosinophils and Th2 cells, 4-MeH triggers a

Key Signaling Events:

-

Activation: Dissociation of

-

Adenylate Cyclase Inhibition: Reduction in intracellular cAMP.

-

Calcium Mobilization:

subunits trigger Phospholipase C (PLC) and intracellular -

Actin Polymerization: Activation of RAC/CDC42 leads to cytoskeletal rearrangement (shape change) and chemotaxis.

-

Adhesion Molecule Upregulation: Increased surface expression of CD11b/CD18 (Mac-1) and CD54 (ICAM-1).[2][3]

Visualization: H4R Signal Transduction

Figure 1: 4-MeH induced H4R signaling leading to eosinophil migration. Note the Gi-mediated inhibition of cAMP and activation of calcium flux.

Detailed Protocol: Eosinophil Chemotaxis Assay

The "Gold Standard" for validating H4R activity is the in vitro eosinophil chemotaxis assay. This protocol validates whether a drug candidate can block 4-MeH-induced migration.

Materials Required[2][6][7][8][9]

-

Source: Human peripheral blood (PMNs) or Mouse bone marrow-derived eosinophils.

-

Agonist: 4-Methylhistamine dihydrochloride (dissolved in PBS).

-

Antagonist Control: JNJ-7777120 (Specific H4R antagonist).[1][4][2][5]

-

H2 Blocker: Ranitidine (10

M). -

Chamber: Transwell system (5

m pore size for eosinophils).

Step-by-Step Methodology

-

Eosinophil Isolation:

-

Isolate granulocytes via density gradient centrifugation (Percoll or Ficoll).

-

Purify eosinophils using negative magnetic selection (anti-CD16 beads) to remove neutrophils. Purity should be >95%.

-

-

Cell Priming (Crucial Step):

-

Eosinophils express H4R but often require priming to migrate effectively in vitro.

-

Incubate cells with IL-5 (1-10 ng/mL) for 30 minutes at 37°C.

-

-

Chemotaxis Setup:

-

Bottom Chamber: Add 600

L of buffer containing:-

Group A: Buffer only (Negative Control).

-

Group B: 4-MeH (

to -

Group C: 4-MeH + JNJ-7777120 (Validation Control).

-

-

Top Chamber: Add

primed eosinophils in 100 -

Note: Ensure Ranitidine (10

M) is present in both chambers to block H2R.

-

-

Incubation:

-

Incubate for 2 to 3 hours at 37°C in 5%

.

-

-

Quantification:

-

Remove inserts.

-

Count cells in the bottom chamber using flow cytometry (fixed time acquisition) or hemocytometer.

-

Calculate Chemotaxis Index:

.

-

Workflow Visualization

Figure 2: Experimental workflow for 4-MeH induced chemotaxis. Step 3 is critical for specificity.

In Vivo Application: Airway Hyperresponsiveness (AHR)

In mouse models of asthma (Ovalbumin or House Dust Mite sensitization), 4-MeH is used to demonstrate H4R's role in lung function.

-

Protocol: Sensitized mice are challenged with aerosolized or intratracheal 4-MeH.

-

Readout:

-

Accumulation: Increase in eosinophils in Bronchoalveolar Lavage Fluid (BALF).

-

Resistance: Measurement of lung resistance (

) using FlexiVent.

-

-

Validation: Pre-treatment with JNJ-7777120 should abolish the 4-MeH induced increase in airway resistance, confirming the mechanism is H4R-dependent.

Data Interpretation & Troubleshooting

When analyzing data generated using 4-MeH, use the following benchmarks to assess validity.

| Observation | Interpretation | Troubleshooting |

| Bell-Shaped Curve | Typical for chemotaxis. Migration peaks at ~100nM and declines at higher concentrations due to receptor desensitization. | Do not assume linear dose-response; test log-range concentrations. |

| High Background Migration | Cells are over-activated or "sticky." | Reduce IL-5 priming concentration or duration. |

| No Inhibition by JNJ-7777120 | The response is likely not H4R mediated. | Check if H2R antagonist (Ranitidine) was omitted. 4-MeH may be acting via H2R.[6] |

| Calcium Flux but no Migration | H4R is signaling, but cytoskeletal machinery is inactive. | Ensure cells are viable and IL-5 primed. Calcium flux is a proximal event; migration is distal. |

References

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics.

-

Ling, P., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British Journal of Pharmacology.[7][2]

-

Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[8][9] Journal of Pharmacology and Experimental Therapeutics.

-

Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics.

-

Dunford, P. J., et al. (2006). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histamine is required for IL-4-driven eosinophilic allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 9. JNJ-7777120 - Wikipedia [en.wikipedia.org]

4-Methylhistamine: Dual-Modulatory Effects on Mast Cell Degranulation

The following technical guide details the pharmacological profile and experimental characterization of 4-Methylhistamine (4-MeH) in the context of mast cell degranulation.

Executive Summary: The H4 Receptor Paradigm Shift

Historically categorized solely as a Histamine H2 Receptor (H2R) agonist, 4-Methylhistamine (4-MeH) has been reclassified in modern pharmacology as a high-affinity, selective agonist for the Histamine H4 Receptor (H4R) . This distinction is critical for researchers investigating mast cell biology.

While H2R activation typically suppresses degranulation via cAMP elevation, H4R activation—mediated by G

Pharmacological Profile & Selectivity

To accurately interpret experimental data, one must recognize the binding affinity hierarchy of 4-MeH. It displays >100-fold selectivity for H4R over H2R.[1][2]

Table 1: Receptor Binding Profile of 4-Methylhistamine

| Receptor Subtype | G-Protein Coupling | Affinity ( | Functional Outcome in Mast Cells |

| H4R (Primary) | ~50 nM | Activation: Calcium mobilization, chemotaxis, potentiation of IgE-mediated degranulation. | |

| H2R (Secondary) | > 10 | Inhibition: cAMP elevation, feedback suppression of histamine release. | |

| H3R | Low / Negligible | Minimal relevance in peripheral mast cells. | |

| H1R | Negligible | N/A |

Key Insight: At nanomolar concentrations (10–100 nM), 4-MeH acts almost exclusively via H4R. At micromolar concentrations (>10

M), "off-target" H2R activation may mask H4R effects, leading to biphasic dose-response curves.

Mechanistic Pathways

The net effect of 4-MeH on degranulation is the integration of two competing signaling cascades.

-

The H4R Pathway (Pro-Inflammatory): 4-MeH binds H4R, activating

. This inhibits Adenylyl Cyclase (AC), reducing cAMP (a "brake" on degranulation). Simultaneously, -

The H2R Pathway (Anti-Inflammatory): At high doses, 4-MeH binds H2R, activating

. This stimulates AC, increasing cAMP and activating Protein Kinase A (PKA), which phosphorylates SNARE complex proteins to prevent granule fusion.

Visualization: The Signaling Bifurcation

Caption: Figure 1. Divergent signaling of 4-MeH. H4R activation (left) promotes degranulation via Calcium flux, while high-dose H2R activation (right) exerts inhibitory control via cAMP/PKA.

Experimental Protocols

To characterize 4-MeH effects, we utilize the

Protocol A: Cell Preparation & Priming

Model System: LAD-2 (Human Mast Cell Line) or CD34+ derived primary mast cells.

Avoid HMC-1 cells for degranulation studies as they often lack functional Fc

-

Culture: Maintain LAD-2 cells in StemPro-34 medium supplemented with 100 ng/mL SCF.

-

Sensitization (Optional but Recommended):

-

To test modulation of IgE response: Incubate cells with 100 ng/mL Biotinylated Human IgE overnight (16h).

-

To test direct induction: Skip sensitization.

-

-

Wash: Wash cells 2x in Tyrode’s Buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl

, 1 mM MgCl-

Critical: BSA prevents non-specific adsorption of 4-MeH to plasticware.

-

Protocol B: -Hexosaminidase Release Assay

Objective: Quantify degranulation induced by 4-MeH alone or in combination with IgE cross-linking.

Step-by-Step Workflow:

-

Plating: Resuspend cells at

cells/mL in Tyrode’s Buffer. Plate 90 -

Equilibration: Incubate at 37°C for 15 min.

-

Treatment (The Variable): Add 10

L of 10X test compounds.-

Condition 1 (Direct Agonism): 4-MeH (Final: 10 nM – 100

M). -

Condition 2 (H4 Specificity Control): Pre-incubate with H4 antagonist JNJ 7777120 (10

M) for 15 min, then add 4-MeH. -

Condition 3 (Positive Control): Calcium Ionophore A23187 (1

M) or Streptavidin (if IgE sensitized). -

Condition 4 (Spontaneous): Buffer only.

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Separation: Centrifuge at 300

g for 5 min at 4°C. -

Harvest: Transfer 30

L of supernatant to a black 96-well plate (Supernatant Plate). -

Lysis: Add 100

L of 1% Triton X-100 to the cell pellets. Resuspend and transfer 30 -

Substrate Reaction: Add 30

L of p-NAG substrate (4-Nitrophenyl N-acetyl- -

Develop: Incubate for 1 hour at 37°C.

-

Stop: Add 100

L of Stop Solution (0.2 M Glycine, pH 10.7). -

Read: Measure fluorescence (Ex 360 nm / Em 450 nm) or Absorbance (405 nm).

Visualization: Assay Workflow

Caption: Figure 2. Workflow for Beta-Hexosaminidase degranulation assay. Critical steps include BSA blocking and precise supernatant/lysate separation.

Data Analysis & Interpretation

Calculate the Percentage of Degranulation using the formula:

Expected Results

-

Low Dose 4-MeH (10–100 nM): Expect a slight increase in degranulation (10–20% above baseline) or potentiation of IgE-response, mediated by H4R. This effect should be blocked by JNJ 7777120.

-

High Dose 4-MeH (>10

M): You may observe a plateau or decrease in degranulation compared to the peak, as H2R-mediated cAMP elevation begins to counteract the H4R signal. -

Chemotaxis: If performing a migration assay (Boyden chamber), 4-MeH should induce robust migration at nanomolar concentrations.

References

-

Lim, H. D., et al. (2005).[5] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist."[5][6] Journal of Pharmacology and Experimental Therapeutics.

-

Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[7] Journal of Pharmacology and Experimental Therapeutics.

-

Jemima, E. A., et al. (2014). "Regulation of mast cell function by the histamine H4 receptor."[3][7] Allergy.

-

Kuehn, H. S., & Gilfillan, A. M. (2007). "Monitoring mast cell degranulation by β-hexosaminidase release." Current Protocols in Immunology.

-

Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.[1]

Sources

- 1. resources.tocris.com [resources.tocris.com]

- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Methyl-1H-imidazol-1-yl)ethanamine: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

A Senior Application Scientist's Perspective on a Versatile Imidazole Building Block

This in-depth technical guide provides a comprehensive overview of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine, a significant heterocyclic building block. While the established and patented industrial syntheses of the tyrosine kinase inhibitor Nilotinib primarily utilize 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as the key imidazole-containing intermediate, this guide will focus on the synthesis, characterization, and potential utility of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine in the broader context of medicinal chemistry and drug discovery.[1][2][3][4] We will explore its preparation, analytical control, and speculate on its potential, while maintaining a clear distinction from the established Nilotinib manufacturing processes.

The Role of Imidazole Scaffolds in Tyrosine Kinase Inhibitors

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including the anti-cancer agent Nilotinib.[5][6][7] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions in enzymes make it an attractive component in the design of kinase inhibitors.[8][9] These inhibitors often target the ATP-binding site of kinases, and the imidazole moiety can form crucial interactions that contribute to the drug's potency and selectivity. In the case of Nilotinib, the imidazole group is a key pharmacophoric element responsible for its high-affinity binding to the Bcr-Abl kinase.[10]

The Established Synthetic Paradigm for Nilotinib

To provide a clear context, the widely adopted synthetic route to Nilotinib involves the coupling of two key fragments: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This latter intermediate is prepared through a multi-step synthesis, which is a focal point for process optimization and impurity control in generic manufacturing.

Caption: Established synthetic approach for Nilotinib.

Synthesis of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine

While not a direct precursor in the primary Nilotinib synthesis route, 2-(4-Methyl-1H-imidazol-1-yl)ethanamine is a valuable molecule in its own right, incorporating a reactive primary amine for further functionalization. Its synthesis is typically achieved via the N-alkylation of 4-methylimidazole.

A common and effective method involves the reaction of 4-methylimidazole with a suitable 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride, in the presence of a base. The use of a phase-transfer catalyst can be beneficial in improving reaction rates and yields.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. store.usp.org [store.usp.org]

- 5. mdpi.com [mdpi.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: 4-Methylhistamine H2 Receptor Agonist Activity

Executive Summary

4-Methylhistamine (4-MeH) occupies a unique and complex position in histamine pharmacology.[1][2] Originally synthesized by Sir James Black’s team in 1972 to define the Histamine H2 Receptor (H2R) , it served as the critical tool compound that distinguished gastric acid secretion (H2-mediated) from smooth muscle contraction (H1-mediated).

However, modern molecular pharmacology has reclassified 4-MeH. While it retains full agonist activity at the H2R, it is now recognized as a high-affinity, selective agonist for the Histamine H4 Receptor (H4R) .[2] This guide details the H2-specific pharmacodynamics of 4-MeH, its signal transduction pathways, and the rigorous experimental protocols required to isolate its H2-mediated effects from its potent H4 activity.

Molecular Pharmacology & Mechanism of Action

Structural Basis of H2 Selectivity

The selectivity of histamine analogs is dictated by tautomeric preference and side-chain conformation. Histamine exists in two tautomeric forms:

-

H1 Receptors generally recognize the monocationic side chain and the imidazole ring without strict tautomeric preference.

-

H2 Receptors require the

tautomer (tele-tautomer) for activation. -

4-Methylhistamine Modification: The addition of a methyl group at position 4 of the imidazole ring creates a steric and electronic environment that favors the

tautomer. This modification drastically reduces affinity for H1 receptors (which tolerate bulk at position 2, but not 4) while maintaining the capacity to trigger the H2 receptor's proton transfer mechanism.

Signal Transduction Pathway (Gs-Coupling)

Upon binding to the H2R, 4-MeH stabilizes the receptor in an active conformation (

Figure 1: H2R Signaling Cascade

Caption: The canonical Gs-coupled pathway activated by 4-Methylhistamine at the H2 receptor, leading to downstream PKA activation.

Comparative Profiling & Selectivity Data

Researchers must be aware of the "Selectivity Paradox." While 4-MeH is an H2 agonist, its affinity for the recently discovered H4 receptor is significantly higher (nM vs

Table 1: Pharmacological Constants of 4-Methylhistamine vs. Reference Ligands

| Receptor Subtype | Parameter | 4-Methylhistamine | Histamine (Endogenous) | Dimaprit (H2 Selective) | Note |

| H2 (Human) | 4.3 - 5.0 | 6.0 | 5.5 | Moderate H2 affinity. | |

| H2 (Guinea Pig) | 5.2 | 6.2 | 5.8 | Full agonist at H2. | |

| H4 (Human) | 7.4 | 8.0 | < 4.0 | Critical: High H4 potency. | |

| H1 (Human) | 3.5 | 4.2 | < 3.0 | Low H1 affinity (Selectivity basis). |

Critical Insight: When using 4-MeH to study H2 receptors in native tissue (where H4 may be co-expressed), you must use an H4 antagonist (e.g., JNJ-7777120) to isolate the H2 signal.

Experimental Frameworks: Validated Protocols

To assess H2 agonist activity, the cAMP Accumulation Assay is the gold standard due to the direct Gs coupling.

Protocol: Time-Resolved FRET (TR-FRET) cAMP Assay

Objective: Quantify H2R activation by measuring intracellular cAMP production in HEK293 cells stably expressing human H2R.

Reagents & Setup

-

Cell Line: HEK293-hH2R (Must be H4-null).

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Stabilizer).

-

PDE Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Explanation: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring the signal represents total production.

-

Detection Kit: LANCE Ultra cAMP or HTRF cAMP kit.

Workflow Diagram

Caption: Step-by-step workflow for quantifying H2-mediated cAMP accumulation using TR-FRET technology.

Step-by-Step Methodology

-

Cell Preparation: Harvest HEK293-hH2R cells using non-enzymatic dissociation (e.g., Versene) to preserve receptor integrity. Resuspend in Assay Buffer containing 0.5 mM IBMX .

-

Plating: Dispense 5 µL of cell suspension (approx. 2,000 cells) into a white 384-well microplate.

-

Compound Addition:

-

Prepare a serial dilution of 4-Methylhistamine (Range: 1 nM to 1 mM).

-

Control A (Max): 100 µM Histamine.

-

Control B (Basal): Buffer + IBMX only.

-

Specificity Control: Pre-incubate a subset of wells with 10 µM Tiotidine (H2 antagonist) for 15 mins prior to agonist addition.

-

-

Stimulation: Add 5 µL of compound solution to cells. Incubate for 45 minutes at room temperature .

-

Detection: Add 10 µL of Detection Mix (Europium-labeled cAMP tracer + ULight-labeled anti-cAMP antibody in Lysis Buffer).

-

Equilibration: Incubate for 1 hour in the dark.

-

Measurement: Read on a multi-mode plate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320nm; Emission 1: 615nm, Emission 2: 665nm).

-

Analysis: Calculate the ratio (665/615 nm). Plot Non-linear regression (Sigmoidal dose-response) to determine

.

Therapeutic & Research Utility

Gastric Acid Secretion (Historical & In Vivo)

In isolated gastric mucosa (parietal cells), 4-MeH stimulates acid secretion in a dose-dependent manner.

-

Utility: Used to validate H2 antagonists (e.g., Cimetidine, Ranitidine) during early drug development.

-

Mechanism: H2R activation

cAMP

Cardiac Chronotropy

H2 receptors are present in the right atrium and ventricular muscle.

-

Effect: 4-MeH produces a positive chronotropic (rate) and inotropic (force) effect.

-

Research Relevance: Differentiating between H1-mediated coronary vasoconstriction and H2-mediated direct cardiac stimulation.

References

-

Black, J. W., et al. (1972).[3] Definition and antagonism of histamine H2-receptors. Nature. [Link][3]

-

Lim, H. D., et al. (2005).[4][5] Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist.[4][5][6][7] Journal of Pharmacology and Experimental Therapeutics. [Link][6][8]

-

IUPHAR/BPS Guide to Pharmacology. (2024). Histamine H2 receptor.[2][4][3][5][6][9] [Link]

-

PubChem. (2024). 4-Methylhistamine (Compound CID 37463).[4][10] [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Definition and antagonism of histamine H 2 -receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylhistamine - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and History of 4-Methylhistamine as an H4R Agonist: A Technical Guide

Abstract

4-Methylhistamine (4-MeH) represents a quintessential example of "ligand repurposing" in G-protein-coupled receptor (GPCR) pharmacology. Originally synthesized in the 1970s as a weak, selective H2 receptor agonist, its utility was radically redefined following the cloning of the Histamine H4 Receptor (H4R) in the early 2000s.[1] This guide details the pharmacological renaissance of 4-MeH, establishing its status as the reference agonist for H4R functional validation.[1] We explore its high-affinity binding profile (

Introduction: The Histamine Receptor Landscape

Before the turn of the millennium, the histamine field was defined by three receptor subtypes:

-

H1R: Allergy and smooth muscle contraction (Target of classic antihistamines).

-

H2R: Gastric acid secretion (Target of ranitidine/cimetidine).

-

H3R: Neurotransmission and presynaptic autoregulation.

The discovery of the H4 Receptor (H4R) in 2000-2001 by multiple independent groups (Oda, Nguyen, Liu, Morse) via genomic homology searching (originally termed GPRv53) created an immediate need for selective pharmacological probes. The H4R showed significant sequence homology (~37%) to the H3R but was expressed predominantly in hematopoietic cells (eosinophils, mast cells, T-cells), suggesting a distinct role in immune modulation.

The "Orphan" Ligand Problem

Upon cloning H4R, researchers screened vast libraries of existing histaminergic compounds. Most classic H1/H2 ligands showed negligible affinity. However, the imidazole-based compounds, previously synthesized to probe H2 and H3 receptors, provided the breakthrough.

The Renaissance of 4-Methylhistamine

4-Methylhistamine was not designed for the H4R; it existed decades before the receptor was known.

Historical Context (Pre-2000)

-

Original Classification: In the 1970s, during the Black et al. era of H2R characterization, 4-MeH was identified as a specific, albeit weak, H2R agonist.

-

H3R Era: It was later tested against H3R but showed low affinity compared to

-methylhistamine. -

Status: For thirty years, 4-MeH remained a niche tool for gastric acid secretion studies, largely overshadowed by more potent H2 agonists like dimaprit and amthamine.

The Pivot: Lim et al. (2005)

The seminal re-characterization occurred in a landmark study by Lim et al. (2005) .[2] This group systematically evaluated H1, H2, and H3 ligands against the newly expressed human H4R.

Key Findings:

-

High Affinity: 4-MeH displayed a

of approximately 50 nM at the human H4R.[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Selectivity: It exhibited >100-fold selectivity for H4R over H1, H2, and H3 receptors.[1][4]

-

Functional Potency: It acted as a full agonist with a

of 7.4 , triggering robust calcium mobilization and eosinophil shape changes.

This study effectively "de-orphaned" the pharmacology of H4R, establishing 4-MeH as the standard tool compound for distinguishing H4-mediated effects from H3-mediated ones.

Pharmacological Profile

The following data synthesizes binding and functional parameters for 4-MeH across human histamine receptor subtypes.

Table 1: Comparative Binding Affinity ( ) and Selectivity

| Receptor Subtype | Ligand | Affinity ( | Functional Activity | Selectivity Ratio (vs H4R) |

| H4R (Human) | 4-Methylhistamine | 50 | Full Agonist | 1 (Reference) |

| H1R | 4-Methylhistamine | >10,000 | Inactive | >200 |

| H2R | 4-Methylhistamine | ~5,000 - 10,000 | Weak Partial Agonist | >100 |

| H3R | 4-Methylhistamine | ~500 - 1,000 | Weak Agonist | ~10-20 |

| H3R | (R)- | 0.5 | Full Agonist | (H3 Selective) |

Note: While 4-MeH is highly selective against H1 and H2, its margin against H3 is narrower (~10-fold). Therefore, co-administration with a selective H3 antagonist is often recommended in tissues co-expressing H3/H4 (e.g., CNS).

Mechanism of Action & Signaling

The H4R is a

Core Signaling Events:

-

Activation: Dissociation of the

-

Signaling: The released

-

Downstream Effects: Activation of MAPK/ERK pathways and cytoskeletal reorganization (actin polymerization), driving chemotaxis in eosinophils and mast cells.

Diagram 1: H4R Signaling Cascade

Caption: 4-MeH induced H4R signaling via Gi/o coupling, leading to Calcium mobilization and Chemotaxis.

Experimental Protocols for Validation

To validate H4R activation using 4-MeH, researchers typically employ two orthogonal assays: a proximal readout (GTP

Protocol A: [ S]GTP S Binding Assay

This assay measures the initial step of G-protein activation, providing a direct measure of agonist potency (

Materials:

-

Membranes from H4R-transfected cells (e.g., HEK293T or SK-N-MC).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM

, 10 -

Ligand: 4-Methylhistamine (1 nM to 10

M). -

Radioligand: [

S]GTP

Workflow:

-

Preparation: Dilute membranes in Assay Buffer containing GDP (critical to reduce basal binding).

-

Incubation: Add 4-MeH serial dilutions and [

S]GTP -

Termination: Rapid filtration through GF/B glass fiber filters.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot CPM vs. log[Agonist]. Determine

using non-linear regression (Sigmoidal dose-response).

Protocol B: Eosinophil Shape Change Assay (Flow Cytometry)

A robust phenotypic assay relying on the fact that H4R activation causes rapid actin polymerization in eosinophils.

Workflow:

-

Isolation: Purify human granulocytes from whole blood.

-

Priming: (Optional) Prime cells with IL-5 to enhance H4R expression.

-

Stimulation: Treat cells with 4-MeH (1

M) for exactly 4 minutes at 37°C.-

Control: Pre-incubate with H4R antagonist JNJ 7777120 (10

M) to confirm specificity.

-

-

Fixation: Stop reaction immediately with ice-cold paraformaldehyde (2%).

-

Analysis: Analyze via Flow Cytometry.

-

Gating: Select Eosinophils (high side scatter, CD16-negative).

-

Readout: Measure increase in Forward Scatter (FSC), correlating with shape change/actin polymerization.

-

Diagram 2: Experimental Validation Workflow

Caption: Dual-pathway validation strategy for confirming H4R agonism using 4-MeH.

Synthesis and Chemical Properties[1][9]

-

Chemical Name: 4-methyl-2-(1H-imidazol-4-yl)ethanamine.

-

Structure: An imidazole ring with a methyl group at position 4 (or 5, due to tautomerism) and an ethylamine side chain.

-

Key Structural Insight: The 4-methyl group provides the steric bulk that reduces affinity for H1 and H2 pockets, which are more sterically constrained, while the H4R binding pocket accommodates this substitution favorably.

Common Synthetic Route: The classic synthesis involves the Henry Reaction (Nitroaldol condensation):

-

Starting Material: 5-methyl-1H-imidazole-4-carbaldehyde.[1]

-

Condensation: Reaction with nitromethane (

) catalyzed by ammonium acetate to form the nitro-vinyl imidazole intermediate. -

Reduction: Catalytic hydrogenation (e.g.,

or

Current Utility in Drug Development

While newer, more potent H4R agonists (e.g., VUF 8430, ST-1006) have been developed, 4-MeH remains the industry standard for:

-

Benchmarking: Validating new H4R assays.

-

Selectivity Screening: Ensuring novel H4 antagonists (e.g., Toreforant) can block 4-MeH induced chemotaxis.

-

In Vivo Models: Used in murine models of pruritus (itch) and dermatitis to induce H4-specific inflammation, blocked by JNJ 7777120.

References

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist.[5][6] Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.[5][7][6] Link

-

Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new targets. Molecular Pharmacology, 59(3), 415-419. Link

-

Oda, T., et al. (2000). Molecular cloning and characterization of a novel type of histamine receptor preferentially expressed in leukocytes. Journal of Biological Chemistry, 275(47), 36781-36786. Link

-

Ling, P., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation.[7][6] British Journal of Pharmacology, 142(1), 161-171.[7][6] Link

-

Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385–390. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. resources.tocris.com [resources.tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. discovermednews.com [discovermednews.com]

- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

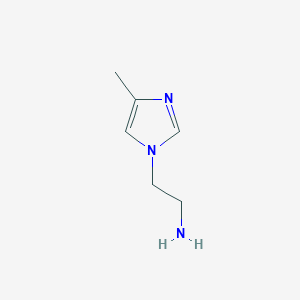

2-(4-Methyl-1H-imidazol-1-yl)ethanamine chemical structure and IUPAC name

The following is an in-depth technical guide on 2-(4-Methyl-1H-imidazol-1-yl)ethanamine .

Structure, Synthesis, and Pharmacological/Industrial Context

Executive Summary

2-(4-Methyl-1H-imidazol-1-yl)ethanamine (also known as 1-(2-aminoethyl)-4-methylimidazole ) is a specialized heterocyclic diamine. Structurally, it consists of a 4-methylimidazole ring N-alkylated with an ethylamine chain. It is a structural isomer of histamine (where the ethylamine chain is attached to C4) and 1-methylhistamine (where the methyl is on N1).

This molecule serves two primary high-value functions:

-

Pharmaceutical Intermediate: A building block for histamine H2 receptor agonists (e.g., impromidine analogues) and antagonists.

-

Epoxy Curing Agent: As a liquid imidazole derivative, it acts as a latent curing agent and accelerator in epoxy resin systems, offering improved thermal stability over aliphatic amines.

Chemical Structure & Nomenclature

Identification

-

IUPAC Name: 2-(4-Methyl-1H-imidazol-1-yl)ethan-1-amine

-

Common Names: 1-(2-Aminoethyl)-4-methylimidazole; 1-(2-Aminoethyl)-4-methyl-1H-imidazole.

-

Molecular Formula: C₆H₁₁N₃

-

Molecular Weight: 125.17 g/mol

-

SMILES: Cc1cn(CCN)cn1 (Specific 1,4-isomer)

Structural Elucidation

The molecule is an N-substituted imidazole . Unlike histamine, where the ethylamine side chain is attached to a carbon atom (C4), here the chain is attached to the nitrogen at position 1 (N1).

Isomerism Alert (Regiochemistry): The starting material, 4(5)-methylimidazole, exists as a tautomeric mixture. Alkylation at the nitrogen atoms can produce two distinct regioisomers:

-

1,4-Isomer (Target): Alkylation at the nitrogen adjacent to the C-H (N1 in the 4-methyl tautomer).

-

1,5-Isomer (Impurity): Alkylation at the nitrogen adjacent to the C-Methyl (N3 in the 4-methyl tautomer, which becomes N1 in the product).

The 1,4-isomer is typically thermodynamically and kinetically favored due to lower steric hindrance at the N1 position compared to the N3 position (which is flanked by the methyl group).

Physicochemical Properties[1][2][3][4]

| Property | Value / Description |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Boiling Point (Predicted) | ~280–290 °C (at 760 mmHg) |

| pKa (Amine) | ~9.8 (Primary amine) |

| pKa (Imidazole) | ~7.0 (N3 nitrogen) |

| Solubility | Highly soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents. |

| LogP | ~ -0.5 (Hydrophilic) |

Synthesis & Manufacturing

The synthesis of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine requires careful control of regiochemistry to maximize the yield of the 1,4-isomer over the 1,5-isomer.

Synthetic Route: Nitrile Reduction (Preferred)

This route avoids the polymerization risks of aziridine and uses accessible precursors.

Step 1: N-Alkylation (Michael Addition or Substitution) React 4-methylimidazole with chloroacetonitrile (or acrylonitrile for a propyl chain, but here we use chloroacetonitrile for the ethyl chain) in the presence of a base (K₂CO₃).

-

Regioselectivity:[1] The reaction produces a mixture of 1-(cyanomethyl)-4-methylimidazole (major) and 1-(cyanomethyl)-5-methylimidazole (minor). These isomers can often be separated by fractional distillation or crystallization.

Step 2: Reduction The purified nitrile intermediate is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation (Raney Nickel/H₂).

Synthetic Route: Direct Alkylation

Direct alkylation with 2-chloroethanamine hydrochloride in the presence of strong base (NaH or NaOH) in DMF. This method is faster but often results in lower yields due to poly-alkylation side reactions.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway emphasizing the critical purification step to isolate the 1,4-regioisomer.

Pharmacological & Industrial Applications[4][6][7]

Histamine H2 Receptor Agonism

While histamine acts on H1, H2, H3, and H4 receptors, N-substituted imidazoles like 2-(4-Methyl-1H-imidazol-1-yl)ethanamine are often used as linkers or fragments in the design of selective H2 receptor agonists .

-

Impromidine Context: Impromidine, a potent H2 agonist, contains a guanidine core flanked by two imidazole groups. One side chain is similar to the structure of this molecule (though typically involving sulfur linkers).

-

Mechanism: The N-substituted imidazole moiety mimics the tautomeric nitrogen of histamine, capable of hydrogen bonding with receptor residues (e.g., Asp98 in H2 receptors).

Epoxy Curing Agents

In materials science, this molecule acts as a tertiary amine curing agent .

-

Reactivity: The primary amine on the tail reacts rapidly with epoxide rings, while the imidazole ring catalyzes the etherification (homopolymerization) of the epoxy resin.

-

Benefit: The methyl group at the 4-position reduces the reactivity slightly compared to unsubstituted imidazole, allowing for longer "pot life" (working time) before the resin hardens.

Biological Signaling Pathway (Histaminergic Context)

Caption: Canonical H2 receptor signaling pathway relevant to imidazole-based agonists.

Analytical Characterization

To validate the identity of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆):

-

δ 7.5 ppm (s, 1H): C2-H of imidazole (deshielded, between nitrogens).

-

δ 6.8 ppm (s, 1H): C5-H of imidazole.

-

δ 3.9 ppm (t, 2H): N-CH₂- (methylene adjacent to imidazole nitrogen).

-

δ 2.8 ppm (t, 2H): -CH₂-NH₂ (methylene adjacent to amine).

-

δ 2.1 ppm (s, 3H): -CH₃ (Methyl group at C4).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 126.18.

-

-

IR Spectroscopy:

-

3300–3400 cm⁻¹: N-H stretch (primary amine).

-

1500–1600 cm⁻¹: C=N / C=C stretch (imidazole ring).

-

Safety & Handling

-

Hazards: As an alkylamine and imidazole derivative, this compound is Corrosive (Skin/Eye Damage) and an Irritant .

-

GHS Classification:

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Hygroscopic—protect from moisture.

References

-

Durant, G. J., et al. (1978).[2][3] "Impromidine (SK&F 92676) is a very potent and specific agonist for histamine H2 receptors."[2][3] Nature, 276, 403–405.[2][3] Link[3]

-